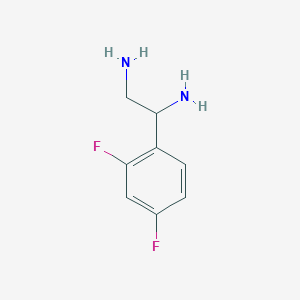

1-(2,4-Difluorophenyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorofenil)etano-1,2-diamina es un compuesto orgánico con la fórmula molecular C₈H₁₀F₂N₂ Se caracteriza por la presencia de dos átomos de flúor en el anillo fenilo y un grupo etano-1,2-diamina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-(2,4-Difluorofenil)etano-1,2-diamina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2,4-difluorobenzaldehído con etilendiamina en condiciones de aminación reductiva. La reacción generalmente requiere un agente reductor como el borohidruro de sodio o hidrógeno gaseoso en presencia de un catalizador como paladio sobre carbono.

Métodos de Producción Industrial: La producción industrial de 1-(2,4-Difluorofenil)etano-1,2-diamina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(2,4-Difluorofenil)etano-1,2-diamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar iminas o amidas correspondientes.

Reducción: Las reacciones de reducción pueden modificar aún más el grupo diamina.

Sustitución: Los átomos de flúor en el anillo fenilo pueden sustituirse por otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio.

Productos Principales:

Oxidación: Iminas o amidas.

Reducción: Diaminas modificadas.

Sustitución: Derivados fenilo con diferentes sustituyentes que reemplazan los átomos de flúor.

Aplicaciones Científicas De Investigación

1-(2,4-Difluorofenil)etano-1,2-diamina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por su potencial como ligando en ensayos bioquímicos.

Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de fármacos que se dirigen a enzimas o receptores específicos.

Industria: Utilizado en la síntesis de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo por el cual 1-(2,4-Difluorofenil)etano-1,2-diamina ejerce sus efectos depende de su aplicación. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, modulando así su actividad. La presencia de átomos de flúor puede mejorar la afinidad de unión y la estabilidad metabólica del compuesto.

Compuestos Similares:

1-(2,4-Dimetilfenil)etano-1,2-diamina: Estructura similar pero con grupos metilo en lugar de átomos de flúor.

1-(2,4-Diclorofenil)etano-1,2-diamina: Los átomos de cloro reemplazan los átomos de flúor.

1-(2,4-Difluorofenil)etano-1,2-diol: Estructura similar pero con grupos hidroxilo en lugar de grupos amino.

Singularidad: 1-(2,4-Difluorofenil)etano-1,2-diamina es única debido a la presencia de átomos de flúor, que pueden influir significativamente en su reactividad química, actividad biológica y propiedades físicas. Los átomos de flúor a menudo mejoran la estabilidad y las interacciones de unión del compuesto, lo que lo convierte en una molécula valiosa en diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

1-(2,4-Dimethylphenyl)ethane-1,2-diamine: Similar structure but with methyl groups instead of fluorine atoms.

1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Chlorine atoms replace the fluorine atoms.

1-(2,4-Difluorophenyl)ethane-1,2-diol: Similar backbone but with hydroxyl groups instead of amine groups.

Uniqueness: 1-(2,4-Difluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms often enhance the compound’s stability and binding interactions, making it a valuable molecule in various research and industrial applications.

Propiedades

Fórmula molecular |

C8H10F2N2 |

|---|---|

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

1-(2,4-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |

Clave InChI |

LBFMQXYRZXBIPM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)F)C(CN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127920.png)

![N-(4-fluorophenyl)-15-methyl-13,17-diphenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B12127927.png)

![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)

![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)

![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)